4'-Isopropylacetophenone

Catalog No.
S702438
CAS No.
645-13-6
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Isopropylacetophenone

CAS Number

645-13-6

Product Name

4'-Isopropylacetophenone

IUPAC Name

1-(4-propan-2-ylphenyl)ethanone

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C11H14O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-8H,1-3H3

InChI Key

PDLCCNYKIIUWHA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)C

Solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C

Synthesis

'-Isopropylacetophenone can be synthesized through various methods, including:

  • Friedel-Crafts acylation: This method involves reacting benzene with propionyl chloride and aluminum chloride (AlCl₃) as a Lewis acid catalyst. []
  • Alkylation of acetophenone: This method involves reacting acetophenone with isopropyl bromide in the presence of a strong base, such as sodium hydride (NaH). []

Applications in Scientific Research

'-Isopropylacetophenone has various applications in scientific research, including:

  • Organic synthesis: It serves as a starting material for the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes. []
  • Study of biological activity: Researchers have investigated the potential biological activities of 4'-isopropylacetophenone, including its antimicrobial, anti-inflammatory, and anticancer properties. However, more research is needed to confirm these activities and understand the underlying mechanisms.
  • Development of new catalysts: 4'-Isopropylacetophenone derivatives have been explored as potential ligands for the development of new catalysts for various organic reactions.

4'-Isopropylacetophenone, also known as 1-[4-(propan-2-yl)phenyl]ethan-1-one, is an organic compound classified as an alkyl-phenyl ketone. Its chemical formula is C11_{11}H14_{14}O, and it has a molar mass of approximately 162.23 g/mol. This compound is characterized by a phenyl group substituted with an isopropyl group on one side and a carbonyl group on the other, making it a significant member of the acetophenone family. It is commonly used in the fragrance industry due to its pleasant aroma and is soluble in alcohol but insoluble in water .

Typical of ketones, such as:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: Under strong oxidizing conditions, it may be oxidized to form carboxylic acids.
  • Reduction: It can be reduced to secondary alcohols using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can participate in condensation reactions with various amines or other nucleophiles to form imines or related compounds.

These reactions are essential for synthesizing more complex organic molecules from 4'-Isopropylacetophenone .

Several methods exist for synthesizing 4'-Isopropylacetophenone:

  • Friedel-Crafts Acylation: This classic method involves the acylation of isopropylbenzene (p-cymene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Direct Alkylation: An alternative approach includes the direct alkylation of phenol derivatives with isopropanol under acidic conditions.
  • Catalytic Methods: Recent advancements have introduced heterogeneous catalytic processes that allow for the efficient conversion of simpler precursors into 4'-Isopropylacetophenone with high yields .

4'-Isopropylacetophenone finds diverse applications:

  • Fragrance Industry: It is widely used as a perfuming agent due to its aromatic properties.
  • Flavoring Agent: The compound serves as a flavoring agent in food products.
  • Chemical Intermediate: It acts as an intermediate in the synthesis of indenes and other complex organic compounds.
  • Research

Studies on interaction profiles indicate that 4'-Isopropylacetophenone interacts with various biological systems, potentially influencing metabolic pathways. Its interactions with enzymes and receptor sites have been explored, though comprehensive interaction studies are still needed to fully understand its biological implications. These interactions could provide insights into its safety profile and efficacy in applications .

Several compounds share structural similarities with 4'-Isopropylacetophenone, including:

Compound NameChemical FormulaSimilarity Index
1-(3-(tert-Butyl)phenyl)ethanoneC13_{13}H18_{18}O0.96
1-(3,5-Di-tert-butylphenyl)ethanoneC15_{15}H22_{22}O0.96
1-(4-(1-Phenylethyl)phenyl)ethanoneC15_{15}H18_{18}O0.96
Cuminone (similar aromatic ketone structure)C11_{11}H14_{14}OUnique

These compounds are characterized by similar functional groups but vary in their side chains or substituents, leading to differences in their physical properties and biological activities. The uniqueness of 4'-Isopropylacetophenone lies in its specific structural configuration that imparts distinct aromatic characteristics and functional behaviors compared to these similar compounds .

Physical Description

colourless liquid with a powerful spicy, woody, herbaceous odou

XLogP3

3

Boiling Point

254.0 °C

Density

d15 0.98
0.967-0.975

LogP

2.98 (LogP)
2.98

UNII

742ZKZ2A6D

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 89 of 90 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

645-13-6

Wikipedia

4-isopropylacetophenone

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Ethanone, 1-[4-(1-methylethyl)phenyl]-: ACTIVE

Dates

Modify: 2023-08-15

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